Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde
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Overview
Description
Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde is an organic compound characterized by its unique structure, which includes a benzyloxy group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde typically involves the protection of aldehyde groups using dioxolane rings. One common method involves the reaction of benzyl alcohol with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetic acid.
Reduction: Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of intermediates for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde involves its reactivity towards various chemical reagents. The benzyloxy group can act as a leaving group in substitution reactions, while the dioxolane ring provides stability to the molecule. The aldehyde group is reactive towards nucleophiles and oxidizing agents, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-Dioxolan
Uniqueness
Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde is unique due to its combination of a benzyloxy group and a dioxolane ring, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylmethoxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2)17-10-13(18-14)12(8-15)16-9-11-6-4-3-5-7-11/h3-8,12-13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIFPWKJAXINAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333267 |
Source
|
Record name | BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125512-36-9 |
Source
|
Record name | BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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